molecular formula C15H12BrNO B1360910 4-(Benzyloxy)-6-bromo-1H-indole CAS No. 1070503-92-2

4-(Benzyloxy)-6-bromo-1H-indole

Cat. No. B1360910
M. Wt: 302.16 g/mol
InChI Key: WTONIAJZHYQDBW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-bromo-1H-indole, also known as 4-BBI, is a novel indole derivative that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. It is a heterocyclic compound containing an indole ring and a benzyloxy group. 4-BBI has been the focus of several research studies due to its unique structural and functional properties, which make it a promising candidate for a wide range of applications.

Scientific Research Applications

Synthesis and Industrial Applications

  • 4-(Benzyloxy)-6-bromo-1H-indole and its derivatives are synthesized through various chemical reactions, including benzylation, reduction, bromination, and Bischler-Möhlau synthesis. These methods are suitable for industrial preparation due to their low cost, mild conditions, fewer side reactions, and high yield, as demonstrated in the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (L. Zuo, 2014).

Medicinal Chemistry and Biological Evaluation

  • Indole derivatives, including 4-(Benzyloxy)-6-bromo-1H-indole, are significant in medicinal chemistry. They are precursors in the synthesis of biologically active compounds, as shown in studies like the synthesis of indole derivatives bearing benzimidazole/benzothiazole moiety. These compounds exhibit antimicrobial and antioxidant activities (Basavaraj S Naraboli & J. S. Biradar, 2017).

Biochemical Studies

  • The biochemical properties of 4-(Benzyloxy)-6-bromo-1H-indole are explored in various studies. For instance, its role in expanding the substrate specificity of Cytochrome P450 2A6 has been investigated. Mutagenesis of P450 2A6 enabled the oxidation of bulky substituted indole compounds, which are otherwise not substrates for the wild-type enzyme (Z. Wu, L. Podust & F. Guengerich, 2005).

Pharmaceutical Research

  • In pharmaceutical research, 4-(Benzyloxy)-6-bromo-1H-indole derivatives are synthesized for potential applications in drug development. For example, the synthesis and biological evaluation of new Chalcone derivatives, which includes this indole derivative, are studied for their anti-inflammatory properties (Z. Rehman, P. Saini & Sushil Kumar, 2022).

properties

IUPAC Name

6-bromo-4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTONIAJZHYQDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-6-bromo-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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